Synthesis and characterization of 6-Fluorochroman-4-one
Synthesis and characterization of 6-Fluorochroman-4-one
An In-depth Technical Guide on the Synthesis and Characterization of 6-Fluorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorochroman-4-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and material science.[1] Its structural scaffold is a key intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors and potential anticancer agents.[1] The presence of the fluorine atom enhances lipophilicity and offers a site for further molecular functionalization.[1] This document provides a comprehensive technical overview of the synthesis and physicochemical characterization of 6-Fluorochroman-4-one, presenting detailed experimental protocols, tabulated data, and workflow visualizations to support research and development activities.
Physicochemical Properties
6-Fluorochroman-4-one is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-fluoro-2,3-dihydrochromen-4-one | [1] |
| Molecular Formula | C₉H₇FO₂ | |
| Molecular Weight | 166.15 g/mol | [1] |
| Melting Point | 114–116 °C | |
| Appearance | White crystal | |
| CAS Number | 66892-34-0 | [1] |
Synthesis Pathway
A prevalent synthetic route to 6-Fluorochroman-4-one begins with p-fluorophenol and proceeds through several key intermediates. The overall workflow involves an addition reaction, hydrolysis, cyclization, and a final reduction/decarboxylation sequence.
Experimental Protocols
Synthesis of 6-Fluorochroman-4-one
This synthesis is presented as a multi-step process.
Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid
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Dissolve p-fluorophenol and dimethyl acetylenedicarboxylate in methanol in a molar ratio of 1:1 to 1:1.5.
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Catalyze the addition reaction with an organic base such as triethylamine at a controlled temperature of 10–15°C.[1]
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After the initial reaction (approx. 40-60 minutes), add an aqueous solution of sodium hydroxide directly to the mixture for in-situ hydrolysis.[2]
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Maintain the hydrolysis reaction at 25–35°C for 2-3 hours.
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Following hydrolysis, acidify the mixture with a strong acid like concentrated hydrochloric acid to precipitate the product.
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Filter the resulting solid, wash with water, and dry to obtain 2-(4-fluorophenoxy)but-2-enedioic acid. The reported yield for this step is approximately 85%.[1]
Step 2: Synthesis of 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid
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Suspend the 2-(4-fluorophenoxy)but-2-enedioic acid obtained from the previous step in concentrated sulfuric acid (≥90%).
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Stir the mixture at 25–30°C for 4-5 hours to facilitate cyclization.
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Quench the reaction by carefully pouring the mixture into ice water, which will precipitate the cyclized product.
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Isolate the solid by filtration, wash thoroughly with water, and dry. This step yields 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid with a reported purity of over 99% and a yield of up to 98%.[1]
Step 3: Synthesis of 6-Fluorochroman-4-one
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Reduction: The 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is subjected to pressurized catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to reduce the double bond in the pyran ring, yielding 6-fluorochroman-2-carboxylic acid.[2]
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Decarboxylation: The final conversion to 6-Fluorochroman-4-one requires the removal of the carboxylic acid group. This can be achieved via thermal decarboxylation by heating the intermediate at 150–200°C, potentially under vacuum, or through catalytic decarboxylation using copper-based catalysts in a high-boiling solvent like quinoline at temperatures of 200–250°C.
Characterization Protocols
Standard analytical techniques are used to confirm the structure and purity of the synthesized 6-Fluorochroman-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire using a standard single-pulse experiment with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128-1024) is typically required due to the low natural abundance of the ¹³C isotope.[3]
Mass Spectrometry (MS)
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an Electron Ionization (EI) source.
-
Acquire the mass spectrum to identify the molecular ion peak [M⁺] and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
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Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a typical range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present.
Characterization Data
The structural identity of 6-Fluorochroman-4-one is confirmed by a combination of spectroscopic methods.
Spectroscopic Data Summary
The expected and observed spectroscopic data are summarized below.
| Technique | Feature | Expected Value / Observation | Reference |
| Mass Spec. (EI) | Molecular Ion [M⁺] | m/z 166.15 | [1] |
| IR Spectroscopy | C=O Stretch (Ketone) | ~1680 cm⁻¹ | [1] |
| C-F Stretch | ~1230 cm⁻¹ | ||
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | [4] | |
| ¹³C NMR | Carbonyl Carbon (C4) | ~195 ppm | [1] |
| Aromatic Carbons | 110-165 ppm | [5] | |
| Methylene Carbons | 25-70 ppm | [5] | |
| ¹⁹F NMR | Aromatic Fluorine | ~ -110 to -120 ppm | [1] |
Predicted ¹H NMR Data
While a detailed experimental spectrum is not provided in the search results, a predicted ¹H NMR spectrum in CDCl₃ can be inferred based on the structure and typical chemical shifts for chromanones.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5-7.7 | dd | Aromatic H (H5) |
| ~7.1-7.3 | m | Aromatic H (H7) |
| ~6.9-7.1 | dd | Aromatic H (H8) |
| ~4.5 | t | Methylene H (H2) |
| ~2.8 | t | Methylene H (H3) |
Note: dd = doublet of doublets, m = multiplet, t = triplet. Assignments are based on standard chemical shift ranges and expected coupling patterns.[6][7]
Safety and Handling
6-Fluorochroman-4-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating use within a fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
Applications
6-Fluorochroman-4-one is a versatile building block in research and development.[1]
-
Pharmaceuticals: It serves as a crucial intermediate in synthesizing compounds for neurological disorders and cancer research.[1] It is a known precursor for the synthesis of Sorbinil, an aldose reductase inhibitor.[1]
-
Material Science: Its functional groups allow for incorporation into chromophoric xerogels for chemical sensor applications and can be used in the development of novel dyes.[1]
References
- 1. 6-Fluorochroman-4-one|High-Purity Research Chemical [benchchem.com]
- 2. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
